molecular formula C15H10Cl2F3N3O2 B11521631 1-(2,6-Dichloro-4-methyl-pyridine-3-carbonyl)-3-(2-trifluoromethyl-phenyl)-urea

1-(2,6-Dichloro-4-methyl-pyridine-3-carbonyl)-3-(2-trifluoromethyl-phenyl)-urea

Cat. No.: B11521631
M. Wt: 392.2 g/mol
InChI Key: USNYQZSZRUBZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a pyridine ring substituted with chlorine and methyl groups, and a phenyl ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichloro-4-methylpyridine-3-carbonyl)-1-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 2,6-dichloro-4-methylpyridine, is synthesized through chlorination and methylation reactions.

    Carbonylation: The pyridine derivative undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position.

    Urea Formation: The final step involves the reaction of the carbonylated pyridine derivative with 2-(trifluoromethyl)aniline to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while hydrolysis can result in the formation of amines and carboxylic acids.

Scientific Research Applications

3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dichloro-4-methylpyridine-3-carbonyl)-1-[2-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-methylpyridine: A precursor in the synthesis of the compound.

    2-(Trifluoromethyl)aniline: Another precursor used in the synthesis.

    Other Urea Derivatives: Compounds with similar urea linkages but different substituents on the aromatic rings.

Uniqueness

3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-[2-(trifluoromethyl)phenyl]urea is unique due to the specific combination of substituents on the pyridine and phenyl rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H10Cl2F3N3O2

Molecular Weight

392.2 g/mol

IUPAC Name

2,6-dichloro-4-methyl-N-[[2-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H10Cl2F3N3O2/c1-7-6-10(16)22-12(17)11(7)13(24)23-14(25)21-9-5-3-2-4-8(9)15(18,19)20/h2-6H,1H3,(H2,21,23,24,25)

InChI Key

USNYQZSZRUBZLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)NC2=CC=CC=C2C(F)(F)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.